molecular formula C21H27Cl2N3O2 B12702305 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride CAS No. 88829-25-8

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride

Cat. No.: B12702305
CAS No.: 88829-25-8
M. Wt: 424.4 g/mol
InChI Key: IJDPMIZHGLXRHN-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrido-oxazinone core, followed by the introduction of the ethyl and phenyl groups, and finally the addition of the pyrrolidinyl group. Common reagents used in these steps include ethylating agents, phenylating agents, and pyrrolidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group.

    Reduction: Reduction reactions could be used to modify the oxazinone ring or other functional groups.

    Substitution: Various substitution reactions can be performed on the aromatic rings or the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound might be studied for its interactions with biological macromolecules such as proteins and nucleic acids. Its potential as a ligand for receptors or enzymes could be of particular interest.

Medicine

Medicinally, this compound could be investigated for its pharmacological properties. It might exhibit activity as an analgesic, anti-inflammatory, or antimicrobial agent, depending on its interaction with biological targets.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride would depend on its specific application. In a medicinal context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives: These compounds share the same core structure but differ in their substituents.

    Phenylpyrrolidine derivatives: Compounds with a phenyl group attached to a pyrrolidine ring.

    Ethyl-substituted heterocycles: Heterocyclic compounds with ethyl groups attached.

Uniqueness

What sets 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride apart is its unique combination of functional groups and ring structures. This combination can result in unique chemical reactivity and biological activity, making it a compound of significant interest in various fields.

Properties

CAS No.

88829-25-8

Molecular Formula

C21H27Cl2N3O2

Molecular Weight

424.4 g/mol

IUPAC Name

2-ethyl-4-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride

InChI

InChI=1S/C21H25N3O2.2ClH/c1-2-18-21(25)24(20-19(26-18)11-8-12-22-20)17(15-23-13-6-7-14-23)16-9-4-3-5-10-16;;/h3-5,8-12,17-18H,2,6-7,13-15H2,1H3;2*1H

InChI Key

IJDPMIZHGLXRHN-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C2=C(O1)C=CC=N2)C(CN3CCCC3)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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